Quantified ATR Kinase Inhibitory Activity: A Specific Target Engagement Metric
This compound has been directly tested in a biochemical assay against the ATR kinase, a critical target in DNA damage response pathways. It demonstrated quantifiable inhibitory activity with an IC50 value of 16.4 nM [1]. While a direct head-to-head comparator is not available in this specific assay context, this quantitative data point provides a verifiable benchmark for target engagement that is absent for many closely related, uncharacterized analogs, making it a more informed choice for kinase-focused research programs.
| Evidence Dimension | Inhibitory potency against ATR kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.4 nM |
| Comparator Or Baseline | No direct comparator; baseline is zero activity. Many similar pyrazoles lack any reported ATR kinase data. |
| Quantified Difference | N/A (Single-point quantification) |
| Conditions | Biochemical assay measuring ATR kinase phosphorylation of a biotinylated Rad17-derived peptide. |
Why This Matters
This data de-risks procurement for projects targeting ATR kinase by providing a validated, quantitative starting point for lead optimization or tool compound development.
- [1] BindingDB. (2021). BDBM453156: 4-(2,4-dichlorophenyl)-5-methyl-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-. US10729680, Example 22. View Source
